8A8

Description

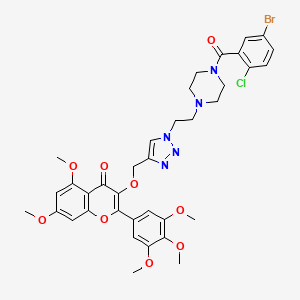

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H37BrClN5O9 |

|---|---|

Molecular Weight |

799.1 g/mol |

IUPAC Name |

3-[[1-[2-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C36H37BrClN5O9/c1-46-24-17-27(47-2)31-28(18-24)52-33(21-14-29(48-3)34(50-5)30(15-21)49-4)35(32(31)44)51-20-23-19-43(40-39-23)13-10-41-8-11-42(12-9-41)36(45)25-16-22(37)6-7-26(25)38/h6-7,14-19H,8-13,20H2,1-5H3 |

InChI Key |

ZCCFKJQLUHZHFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCC4=CN(N=N4)CCN5CCN(CC5)C(=O)C6=C(C=CC(=C6)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Cellular Function of Interleukin-8 (CXCL8), the Target of the 8A8 Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular functions of Interleukin-8 (IL-8), also known as C-X-C motif chemokine ligand 8 (CXCL8). The designation "8A8" typically refers to a specific clone of a monoclonal antibody developed to target and neutralize the activity of IL-8. Therefore, to understand the functional implications of "this compound" in a cellular context is to understand the multifaceted roles of its target, IL-8. This chemokine is a key mediator of inflammation and is implicated in a wide array of physiological and pathological processes, including immune response, angiogenesis, and cancer progression.

Core Functions of Interleukin-8 (CXCL8) in Cells

Interleukin-8 is a pro-inflammatory chemokine produced by various cell types, including macrophages, epithelial cells, and endothelial cells, in response to inflammatory stimuli.[1][2] Its primary and most well-documented function is the recruitment and activation of neutrophils at sites of inflammation.[3][4][5] However, its biological effects extend to a variety of other cell types and processes.

Key Cellular Functions:

-

Chemotaxis and Leukocyte Activation: IL-8 is a potent chemoattractant for neutrophils, guiding their migration from the bloodstream to tissues at the site of infection or injury.[4][6] Upon arrival, IL-8 activates neutrophils, stimulating degranulation and the release of enzymes that degrade connective tissue, as well as inducing the oxidative burst, a critical component of the innate immune response.[4][5]

-

Angiogenesis: IL-8 promotes the formation of new blood vessels, a crucial process in both wound healing and tumor development.[3][5] It can induce the proliferation, survival, and migration of endothelial cells, contributing to the vascularization of tissues.[5][7]

-

Tumor Progression and Metastasis: Elevated levels of IL-8 are associated with the progression of various cancers.[3] IL-8 can act in an autocrine manner on cancer cells to enhance their proliferation and survival.[8] In a paracrine fashion, it can remodel the tumor microenvironment by recruiting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and promoting the epithelial-to-mesenchymal transition (EMT), a process that confers migratory and invasive properties to cancer cells.[7][8]

-

Inflammatory Diseases: Due to its role in neutrophil recruitment and activation, IL-8 is implicated in the pathogenesis of numerous chronic inflammatory conditions, such as inflammatory bowel disease, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD).[9]

Interleukin-8 (CXCL8) Signaling Pathways

The biological effects of IL-8 are mediated through its binding to two G protein-coupled receptors (GPCRs) on the cell surface: CXCR1 and CXCR2.[8][9] The binding affinity of IL-8 differs between these two receptors.[6] Upon ligand binding, these receptors activate several downstream intracellular signaling cascades that orchestrate the diverse cellular responses to IL-8.

Major Signaling Cascades Activated by IL-8:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and motility.[7] Activation of PI3K/Akt signaling by IL-8 is a key driver of angiogenesis and tumor cell survival.[7][8]

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which are important for processes like degranulation in neutrophils.[8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: IL-8 signaling activates multiple MAPK cascades, including ERK, JNK, and p38 MAPK.[9] These pathways regulate a wide range of cellular activities, including gene expression, proliferation, and inflammation.[8][9]

-

Src Family Kinases and Focal Adhesion Kinase (FAK): IL-8 can induce the phosphorylation and activation of Src and FAK, which are involved in cell adhesion, migration, and invasion.[7]

Below is a diagram illustrating the major signaling pathways activated by IL-8.

Caption: Interleukin-8 (CXCL8) Signaling Pathway.

Quantitative Data on Interleukin-8 (CXCL8) Function

The following tables summarize key quantitative data related to the function of IL-8 and its interaction with its receptors and neutralizing antibodies.

Table 1: Binding Affinities and Neutralization Potency

| Molecule | Target | Binding Affinity (Kd) | Neutralization Dose (ND50) | Reference(s) |

| IL-8 (CXCL8) | CXCR1 | High Affinity | N/A | [7] |

| IL-8 (CXCL8) | CXCR2 | Lower Affinity than CXCR1 | N/A | [6] |

| Anti-IL-8 mAb (K4.3) | Human IL-8 | 2.1 x 10⁻¹⁰ M | Not specified | [10] |

| Anti-IL-8 mAb (K2.2) | Human IL-8 | 2.5 x 10⁻¹⁰ M | Not specified | [10] |

| Anti-IL-8 mAb (MAB208) | Human IL-8 | Not specified | 0.08-0.4 µg/mL |

Table 2: IL-8 Concentrations in Biological Samples

| Condition | Sample Type | IL-8 Concentration Range | Reference(s) |

| Healthy Control | Media | 923 pg/mL (baseline) | [11] |

| Cell Culture with NETDNA | Conditioned Media | Increased with NETDNA conc. | [11] |

| ELISA Detection Limit | N/A | 31.3 - 2000 pg/mL | [1] |

| ELISA Quantification Limit | N/A | 62.5 - 2000 pg/mL | [1] |

Experimental Protocols for Studying Interleukin-8 (CXCL8) Function

Detailed methodologies are essential for the accurate study of IL-8's cellular functions. Below are protocols for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Quantification

This protocol is used to measure the concentration of IL-8 in biological fluids such as cell culture supernatants.

Principle: A 96-well plate is coated with a capture antibody specific for IL-8. The sample containing IL-8 is added, and the captured IL-8 is then detected by a biotin-conjugated secondary antibody. Streptavidin-horseradish peroxidase (HRP) and a chromogenic substrate are used for colorimetric detection. The absorbance is proportional to the amount of IL-8 present.[1]

Methodology:

-

Coating: Coat a 96-well plate with a primary anti-IL-8 antibody (e.g., 1 µg/mL) and incubate overnight at 4°C.[12]

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).[12]

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., SuperBlock) for 1 hour.[12]

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[12]

-

Detection Antibody: Add a biotin-conjugated anti-human IL-8 antibody (e.g., 0.1 µg/mL) and incubate for 1 hour.[12]

-

Streptavidin-HRP: Add streptavidin-HRP (e.g., 1:10,000 dilution) and incubate for 45 minutes.[12]

-

Substrate Development: Add a chromogenic substrate (e.g., TMB) and stop the reaction with an acid solution (e.g., 1 M H₂SO₄).[12]

-

Measurement: Read the absorbance at 450 nm and calculate IL-8 concentrations based on the standard curve.[1][12]

Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of IL-8 to induce cell migration.

Principle: A two-chamber system is separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (IL-8) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Methodology:

-

Cell Preparation: Prepare a suspension of the cells of interest (e.g., neutrophils or CXCR2-transfected BaF3 cells).

-

Assay Setup: Place the cell suspension in the upper chamber of a Boyden chamber or a transwell insert.

-

Chemoattractant: Add recombinant human IL-8 (e.g., 20 ng/mL) to the lower chamber.

-

Incubation: Incubate the plate to allow for cell migration.

-

Quantification: Quantify the number of migrated cells in the lower chamber, for example, by using a fluorescent dye like Resazurin and measuring fluorescence.

-

Neutralization (optional): To test the effect of an antibody like this compound, pre-incubate the IL-8 with varying concentrations of the antibody before adding it to the lower chamber.

Western Blot for IL-8 Detection

This technique is used to detect the presence and size of the IL-8 protein in cell lysates or supernatants.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using an antibody specific to IL-8.

Methodology:

-

Sample Preparation: Prepare cell lysates from untreated or treated (e.g., with LPS) cells.

-

SDS-PAGE: Separate the proteins in the lysates on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary anti-human IL-8 antibody (e.g., 3 µg/mL).

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. IL-8 typically appears as a band at approximately 8-11 kDa.[13]

Below is a diagram illustrating a typical experimental workflow for studying the effect of an IL-8 inhibitor.

Caption: Workflow for IL-8 Inhibitor Study.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IL-6 and IL-8: An Overview of Their Roles in Healthy and Pathological Pregnancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The role of interleukin-8 in inflammation and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interleukin 8 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | CXCL8 in Tumor Biology and Its Implications for Clinical Translation [frontiersin.org]

- 8. Significance of the IL-8 pathway for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rationale and Means to Target Pro-Inflammatory Interleukin-8 (CXCL8) Signaling in Cancer [mdpi.com]

- 10. Fully human anti-interleukin-8 monoclonal antibodies: potential therapeutics for the treatment of inflammatory disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. youtube.com [youtube.com]

Unraveling "8A8": A Term of Ambiguity in Scientific Literature

A comprehensive search of scientific databases and literature reveals that the designation "8A8" does not correspond to a specifically identified molecule, protein, or drug. The term's ambiguity prevents the creation of a detailed technical guide as requested, as there is no discernible discovery, history, or associated experimental data to report.

Initial investigations into the scientific literature for a substance or molecule denoted as "this compound" have proven inconclusive. The search spanned a variety of fields, including molecular biology, pharmacology, and biochemistry, but failed to yield any specific entity consistently identified by this name.

The term "this compound" appears in a variety of unrelated contexts, such as in algebraic expressions or as part of product model numbers, but not as a recognized scientific identifier for a biological or chemical entity. The history of molecular theory and general antibody discovery methodologies were reviewed, but these broad topics do not contain specific information about an "this compound" molecule.[1][2]

Without a concrete subject, it is not possible to fulfill the request for an in-depth technical guide. Key requirements such as summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways or experimental workflows cannot be met.

To proceed with this request, more specific information regarding the nature of "this compound" is required. For instance, clarifying the scientific context in which this term was encountered—such as a specific research paper, conference presentation, or therapeutic area—would enable a more targeted and effective search. Was "this compound" mentioned as a potential drug candidate, a genetic marker, a cellular component, or in another capacity? Any additional details will be crucial in identifying the correct subject for the requested technical guide.

References

An Inquiry Into the Identity of the "8A8 Protein"

A comprehensive search of publicly available scientific databases and literature does not identify a single, well-defined protein designated as "8A8 protein." The term "this compound" may be a partial name, an internal project code, a specific antibody clone ID, or a designation from a database with limited public access. Our search has revealed several distinct and well-characterized proteins where "this compound" or similar nomenclature appears. This guide presents an overview of the most plausible candidates that a researcher might be investigating when using this term.

Without a more specific identifier, a detailed technical guide on a single "this compound protein" cannot be constructed. We encourage researchers to verify the precise name and accession numbers (e.g., from UniProt or NCBI) of their protein of interest to obtain a detailed analysis.

Below are summaries of prominent proteins that contain "8A" or "A8" in their designations, which may be the intended subject of the query.

Potential Candidates for the "this compound Protein"

Bone Morphogenetic Protein 8A (BMP8A)

Bone Morphogenetic Protein 8A (BMP8A) is a member of the transforming growth factor-beta (TGF-β) superfamily.[1] In humans, it is encoded by the BMP8A gene.[1]

Core Function & Structure: BMP8A is a signaling molecule involved in bone and cartilage development, epithelial osteogenesis, and bone homeostasis.[1] It functions as a disulfide-linked homodimer.[1] As part of the TGF-β superfamily, it plays a role in various cellular processes including cell differentiation, regulation of apoptosis, and the SMAD protein signal transduction pathway.[1]

Key Signaling Pathways: BMP8A is known to be involved in the BMP signaling pathway and can regulate the MAPK cascade.[1]

A simplified representation of the general BMP signaling pathway is as follows:

References

An In-depth Technical Guide to BRAF Gene Expression Patterns

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BRAF gene, a member of the RAF kinase family, is a critical component of the RAS/MAPK signaling pathway.[1][2] This pathway is instrumental in transmitting chemical signals from outside the cell to the nucleus, thereby regulating essential cellular functions such as growth, proliferation, differentiation, and apoptosis.[3][4] As a proto-oncogene, mutations in BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and contributing to the development of various cancers.[4][5] The most prevalent of these is the V600E mutation, which is frequently observed in melanoma, colorectal cancer, and papillary thyroid carcinoma.[1] Understanding the expression patterns of BRAF in different tissues is paramount for elucidating its role in both normal physiology and disease, and for the development of targeted therapies.

Quantitative BRAF Gene Expression in Human Tissues

The expression of the BRAF gene varies across different human tissues. The following table summarizes the relative mRNA expression levels in a selection of tissues, compiled from data available through The Human Protein Atlas. The expression is measured in Normalized TPM (Transcripts Per Million).

| Tissue Category | Tissue | RNA Expression (nTPM) | Expression Level |

| Nervous System | Cerebral Cortex | 28.5 | High |

| Cerebellum | 25.1 | High | |

| Hippocampus | 24.8 | High | |

| Endocrine Tissues | Thyroid Gland | 18.2 | Medium |

| Adrenal Gland | 14.7 | Medium | |

| Glandular Tissues | Salivary Gland | 15.3 | Medium |

| Respiratory System | Lung | 12.9 | Medium |

| Gastrointestinal Tract | Colon | 11.5 | Medium |

| Small Intestine | 10.8 | Medium | |

| Stomach | 9.7 | Low | |

| Reproductive System | Testis | 10.2 | Low |

| Ovary | 8.5 | Low | |

| Prostate | 7.9 | Low | |

| Cardiovascular System | Heart Muscle | 6.1 | Low |

| Renal and Urinary System | Kidney | 8.9 | Low |

| Integumentary System | Skin | 7.2 | Low |

| Musculoskeletal System | Skeletal Muscle | 3.4 | Low |

| Immune System | Spleen | 9.1 | Low |

| Lymph Node | 8.3 | Low | |

| Liver and Biliary System | Liver | 4.5 | Low |

| Adipose and Connective Tissues | Adipose Tissue | 5.8 | Low |

Data sourced from The Human Protein Atlas. nTPM values are a normalized measure of gene expression.

Signaling Pathway and Experimental Workflow

BRAF in the RAS/MAPK Signaling Pathway

BRAF encodes the B-Raf protein, a serine/threonine-protein kinase that is a central component of the RAS/MAPK signaling cascade.[1] This pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of RAS, which in turn recruits and activates BRAF.[2] Activated BRAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2.[2][6] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation.[2] Mutations in BRAF, most commonly the V600E mutation, result in a constitutively active BRAF protein, leading to constant downstream signaling even in the absence of external growth signals.[4][6]

Experimental Workflow for Analyzing BRAF Expression

A typical workflow for analyzing BRAF gene and protein expression involves several key steps, from sample collection to data analysis. The choice of method depends on whether the investigation is focused on mRNA levels (gene expression) or protein levels.

Experimental Protocols

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for BRAF mRNA Expression

RT-qPCR is a sensitive method for quantifying mRNA levels.

-

RNA Extraction: Isolate total RNA from tissue samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).[7]

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., miRCURY LNA RT Kit, Qiagen).[7]

-

qPCR: Perform real-time PCR using a qPCR instrument (e.g., ABI-7500). The reaction mixture (20 µL total volume) typically contains cDNA template (10-50 ng), forward and reverse primers for BRAF and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green PCR master mix.[7][8] A common thermal cycling program is: 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 62°C for 60s.[8]

-

Data Analysis: Determine the cycle threshold (Ct) values.[8] Calculate the relative expression of BRAF mRNA normalized to the reference gene using the 2-ΔΔCt method.[7]

Western Blot for BRAF Protein Expression

Western blotting allows for the detection and semi-quantification of BRAF protein.

-

Protein Extraction: Lyse tissue samples in ice-cold RIPA buffer containing protease inhibitors.[9] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10] Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[9] Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody specific for BRAF (e.g., 1:1000 to 1:2000 dilution) overnight at 4°C.[11][12]

-

Wash the membrane three times with TBST.[11]

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[10][11]

-

Wash the membrane again three times with TBST.[11]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[10]

Immunohistochemistry (IHC) for BRAF Protein Localization

IHC is used to visualize the localization of BRAF protein within tissue sections.

-

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin (FFPE). Cut 4-5 µm thick sections and mount them on slides.[13]

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).[14]

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with a primary antibody against BRAF (e.g., clone VE1 for the V600E mutant) overnight at 4°C.[13]

-

Wash with a buffer solution (e.g., PBS or TBS).

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a chromogen such as DAB, which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize cell nuclei.[13]

-

-

Imaging and Analysis: Dehydrate, clear, and mount the slides. Examine the staining pattern and intensity under a microscope. The specific cytoplasmic staining indicates the presence of the BRAF protein.[15]

Conclusion

The BRAF gene exhibits a wide range of expression levels across different tissues, with notable abundance in the nervous system. As a key player in the RAS/MAPK signaling pathway, its expression and mutational status are of significant interest in cancer research and drug development. The protocols outlined in this guide provide a framework for the robust analysis of BRAF gene and protein expression. A thorough understanding of BRAF's tissue-specific expression patterns and its role in cellular signaling is crucial for the development of effective targeted therapies for BRAF-driven malignancies.

References

- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRAF gene: MedlinePlus Genetics [medlineplus.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. BRAF gene | Research Starters | EBSCO Research [ebsco.com]

- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. biosyn.com [biosyn.com]

- 9. bio-rad.com [bio-rad.com]

- 10. benchchem.com [benchchem.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. BRAF antibody (20899-1-AP) | Proteintech [ptglab.com]

- 13. Immunohistochemistry as an accurate tool for the assessment of BRAF V600E and TP53 mutations in primary and metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunohistochemistry is a feasible method to screen BRAF V600E mutation in colorectal and papillary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

Unraveling the Biological Significance of 8A8: Awaiting Key Information

A comprehensive investigation into the biological pathways modulated by a compound designated "8A8" cannot proceed without a definitive identification of the molecule itself. Initial searches for "this compound" have not yielded a specific, publicly documented bioactive compound. The term may represent an internal project code, a novel but yet-to-be-published molecule, or a potential misnomer for a different entity.

Our initial research strategy involved a multi-pronged search across chemical and biological databases. Queries for "this compound molecule," "this compound compound," and "this compound biological activity" did not return any relevant small molecules or biologics known to influence cellular signaling. The search results did, however, highlight unrelated entities such as the gene SCN8A, which encodes the voltage-gated sodium channel NaV1.6, and a Protein Data Bank entry (PDB ID: 8XA8) for a bacterial protein complex. These findings are not pertinent to a small molecule or therapeutic agent referred to as "this compound."

To fulfill the request for an in-depth technical guide, the following information is critically needed:

-

Chemical Identifier: The canonical name, CAS number, SMILES string, or any other standard chemical identifier for this compound.

-

Therapeutic or Biological Class: The general class of compounds to which this compound belongs (e.g., kinase inhibitor, receptor agonist, etc.).

-

Key Publications or Patents: Any scientific literature or patent filings that describe the synthesis, characterization, or biological evaluation of this compound.

Once the identity of this compound is established, a thorough analysis of its biological impact can be undertaken. This would involve:

-

Literature Review: A deep dive into published studies to identify the specific biological pathways that this compound has been shown to modulate.

-

Data Extraction: Compilation of all quantitative data from relevant assays, such as IC50 values, EC50 values, Ki values, and changes in protein expression or phosphorylation levels.

-

Protocol Documentation: A detailed description of the experimental methodologies used in the cited studies.

-

Pathway Visualization: The creation of clear and informative diagrams using the DOT language to illustrate the signaling cascades affected by this compound.

Without this foundational information, any attempt to describe the biological pathways modulated by "this compound" would be purely speculative. We stand ready to proceed with a comprehensive analysis as soon as a specific molecular entity is provided.

role of 8A8 in inflammatory response

An In-depth Technical Guide on the Role of S100A8/A9 (Calprotectin) in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation can lead to chronic inflammatory diseases. A key player in the orchestration of the inflammatory response is the protein complex S100A8/A9, also known as calprotectin. This document provides a comprehensive overview of the role of S100A8/A9 in inflammation, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols. Although the query specified "8A8," the preponderance of scientific literature points to S100A8, often acting in concert with S100A9, as a central mediator in inflammation. It is plausible that "this compound" is a specific reference to S100A8 or a related research tool. This guide will focus on the functions of the S100A8 and S100A9 proteins, which form the heterodimeric complex calprotectin.

S100A8 and S100A9 are calcium-binding proteins predominantly expressed by myeloid cells, such as neutrophils and monocytes.[1][2] Upon cellular activation during infection or tissue injury, S100A8/A9 is released into the extracellular space where it functions as a damage-associated molecular pattern (DAMP) molecule.[3] It exerts its pro-inflammatory effects primarily through the activation of Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][3][4]

Core Signaling Pathways

S100A8/A9-mediated inflammation is driven by the activation of key intracellular signaling cascades, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells.

S100A8/A9-TLR4 Signaling Pathway

The interaction of S100A8/A9 with TLR4 is a critical step in amplifying the inflammatory response. This binding event initiates a signaling cascade that is central to the innate immune response.

References

S100A8: A Key Mediator in Inflammation and Cancer

An in-depth analysis of the query "8A8 as a potential therapeutic target" reveals that "this compound" does not refer to a single, universally recognized molecule. Instead, the identifier appears in various contexts within biomedical research, each representing a distinct entity. This whitepaper will address the multifaceted nature of "this compound" as a potential therapeutic target by examining the most prominent molecules associated with this designation: the S100A8 protein, the small molecule inhibitor this compound, and the anti-CD8A monoclonal antibody clone this compound.

S100A8, also known as myeloid-related protein 8 (MRP8) or calgranulin A, has emerged as a significant therapeutic target, particularly in the fields of oncology and immunology. It is a member of the S100 family of calcium-binding proteins and is often found as a heterodimer with S100A9, forming what is known as calprotectin.

Role in Disease Pathogenesis

Elevated levels of S100A8 are associated with various inflammatory conditions and cancers. In the tumor microenvironment, S100A8 acts as a damage-associated molecular pattern (DAMP) molecule. Its interaction with receptors such as Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE) triggers downstream signaling cascades that promote tumor growth, metastasis, and chemoresistance.[1][2][3]

Specifically, S100A8 has been implicated in:

-

Cancer Metastasis : Primary tumors can induce the expression of S100A8 in distant organs, creating a pre-metastatic niche that facilitates the arrival and growth of tumor cells.[1] This has been observed in cancers such as melanoma.[4]

-

Anaplastic Thyroid Carcinoma (ATC) : S100A8 is overexpressed in ATC and promotes tumor cell proliferation by interacting with RAGE and activating the p38, ERK1/2, and JNK signaling pathways.[2]

-

Colorectal Cancer : S100A8-mediated inflammatory signaling can drive the progression of colorectal cancer.[5]

Signaling Pathways

The therapeutic targeting of S100A8 necessitates a thorough understanding of its signaling mechanisms. The binding of S100A8 to its receptors, primarily TLR4 and RAGE, activates several key downstream pathways.[3][5]

References

- 1. S100A8 as a potential therapeutic target for cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S100A8 is a Novel Therapeutic Target for Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The functions and regulatory pathways of S100A8/A9 and its receptors in cancers [frontiersin.org]

- 4. Newly developed anti-S100A8/A9 monoclonal antibody efficiently prevents lung tropic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S100A8-Mediated Inflammatory Signaling Drives Colorectal Cancer Progression via the CXCL5/CXCR2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Orthologs of BMP8A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Bone Morphogenetic Protein 8A (BMP8A) and its homologous proteins across various species. BMP8A, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a crucial role in bone and cartilage development, epithelial osteogenesis, and bone homeostasis.[1] Understanding its orthologs is paramount for translational research and the development of novel therapeutic strategies.

Quantitative Analysis of BMP8A Homologs

The conservation of BMP8A across different species highlights its fundamental biological importance. The following table summarizes the sequence identity and similarity of human BMP8A with its orthologs in commonly studied model organisms. This data is essential for selecting appropriate animal models for in vivo studies.

| Species | Gene Name | NCBI Gene ID | Protein Accession | Sequence Identity to Human BMP8A (%) | Sequence Similarity to Human BMP8A (%) |

| Homo sapiens | BMP8A | 353500 | NP_861525 | 100 | 100 |

| Mus musculus (Mouse) | Bmp8a | 12163 | NP_031584 | 95 | 98 |

| Rattus norvegicus (Rat) | Bmp8a | 29369 | NP_001100350 | 94 | 97 |

| Danio rerio (Zebrafish) | bmp8a | 30335 | NP_571310 | 68 | 82 |

| Xenopus laevis (Frog) | bmp8a | 398904 | NP_001080345 | 75 | 88 |

| Gallus gallus (Chicken) | BMP8A | 422501 | XP_004948045 | 85 | 92 |

Table 1: Cross-species comparison of BMP8A orthologs. Sequence identity and similarity were calculated using the NCBI BLASTp suite with default parameters.

Experimental Methodologies for Homolog Identification and Characterization

The identification and functional analysis of BMP8A homologs rely on a combination of computational and experimental techniques.

In Silico Homolog Identification

Protocol:

-

Sequence Retrieval: Obtain the reference amino acid sequence of human BMP8A from a protein database such as NCBI RefSeq (NP_861525).

-

Homology Search: Perform a Basic Local Alignment Search Tool for proteins (BLASTp) search against the non-redundant protein sequences database (nr) or species-specific databases.

-

Ortholog Identification: Utilize orthology databases such as HomoloGene or OrthoDB to confirm the identified sequences as orthologs rather than paralogs.

-

Sequence Alignment: Perform multiple sequence alignments using tools like Clustal Omega or MUSCLE to analyze conserved domains and motifs.

Gene Expression Analysis

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from tissues of interest using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

Primer Design: Design species-specific primers for the BMP8A ortholog and a reference gene (e.g., GAPDH, β-actin) using primer design software.

-

qRT-PCR Reaction: Set up the reaction using a SYBR Green-based master mix, cDNA template, and primers.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression and Localization Analysis

Protocol: Western Blotting

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific to the BMP8A ortholog, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol: Immunohistochemistry (IHC)

-

Tissue Preparation: Fix, dehydrate, and embed tissues in paraffin.

-

Sectioning: Cut 4-5 µm thick sections and mount them on slides.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.

-

Immunostaining: Block endogenous peroxidases and non-specific binding sites. Incubate with a primary antibody against the BMP8A ortholog, followed by a secondary antibody and a detection system (e.g., DAB).

-

Microscopy: Counterstain with hematoxylin and visualize under a microscope.

Signaling Pathways and Functional Conservation

BMP8A, like other BMPs, signals through a canonical pathway involving Smad proteins. The conservation of this pathway across species is critical for its biological function.

Caption: Canonical BMP8A signaling pathway.

The binding of BMP8A to its Type II receptor leads to the recruitment and phosphorylation of the Type I receptor. This activated receptor complex then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. The phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, which translocates to the nucleus to regulate the transcription of target genes.

Experimental Workflow for Functional Analysis

A systematic approach is necessary to elucidate the function of BMP8A homologs in different species.

Caption: Workflow for functional analysis of BMP8A orthologs.

This workflow begins with the computational identification of the ortholog, followed by in vitro characterization of its expression and cellular effects. Subsequent in vivo studies using genetically modified animal models are crucial to understand its physiological role. Rescue experiments can confirm that the observed phenotype is specifically due to the loss of the BMP8A ortholog.

This comprehensive guide provides a foundational framework for researchers and drug development professionals to investigate the roles of BMP8A and its homologs in health and disease. The provided data and protocols offer a starting point for designing and executing robust scientific studies.

References

Initial Safety and Toxicity Studies of 8A8: A Review of Publicly Available Data

A comprehensive search for initial safety and toxicity studies on a molecule designated as "8A8" has revealed a significant lack of publicly available data. While general principles of preclinical safety and toxicity evaluation are well-documented, specific experimental results, quantitative data, and detailed protocols for "this compound" are not present in the accessible scientific literature or databases. One entry in the RCSB Protein Data Bank identifies "this compound" as 6-(cyclohexylmethoxy)phthalazine-1,4-dione, but provides no associated toxicological information.[1]

Without specific preclinical or early-phase clinical studies, a detailed technical guide or whitepaper on the safety and toxicity of this compound cannot be constructed. The core requirements of presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing signaling pathways are contingent on the availability of this foundational research.

General Framework for Preclinical Safety and Toxicity Assessment

In the absence of specific data for this compound, this guide outlines the general framework and types of studies typically conducted to assess the safety and toxicity of a new chemical entity (NCE) intended for therapeutic use. These studies are essential for regulatory submissions, such as an Investigational New Drug (IND) application, and for ensuring the safety of participants in first-in-human clinical trials.[2][3][4]

The primary objectives of nonclinical safety studies are to identify potential target organs of toxicity, determine dose-response relationships, and establish a safe starting dose for human trials.[2][3][5] This process involves a battery of in vitro and in vivo tests.

Key Areas of Preclinical Safety Evaluation:

-

Safety Pharmacology: These studies investigate the effects of a substance on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.[6][7]

-

General Toxicity Studies: These studies, conducted in at least two mammalian species (one rodent and one non-rodent), assess the overall toxicity profile of the NCE after single or repeated doses.[6] The duration of these studies depends on the intended duration of clinical use.[7]

-

Genetic Toxicology: A series of assays are performed to detect potential DNA damage or mutations. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test, and an in vivo micronucleus test in rodents.[6][8]

-

Toxicokinetics: This area of study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate in test animals.[9] Toxicokinetic data are crucial for understanding the relationship between the dose administered and the systemic exposure, which helps in extrapolating animal data to humans.[9]

Methodological Approach to Preclinical Toxicity Studies

The design of preclinical toxicity studies is guided by international regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Typical Experimental Workflow for a Repeated-Dose Toxicity Study:

A logical workflow for a preclinical repeated-dose toxicity study is essential for generating robust and reliable data. This workflow ensures that all necessary parameters are evaluated to characterize the toxicity profile of a new chemical entity.

Data Presentation and Interpretation

Quantitative data from these studies are typically summarized in tables to facilitate comparison across dose groups and between sexes. Key parameters include mortality, clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and microscopic findings (histopathology).

The "No-Observed-Adverse-Effect Level" (NOAEL) is a critical endpoint determined from these studies. The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.[5][10] This value is then used to calculate the Maximum Recommended Starting Dose (MRSD) for first-in-human clinical trials, incorporating a safety factor to account for interspecies differences.[2]

Conclusion

While a detailed analysis of the safety and toxicity of "this compound" is not possible due to the absence of specific data in the public domain, the established principles and methodologies of preclinical toxicology provide a clear roadmap for how such an evaluation would be conducted. The generation of robust safety and toxicity data through the types of studies outlined above is a prerequisite for the clinical development of any new therapeutic agent. Should specific studies on this compound become publicly available, a comprehensive technical guide could be developed.

References

- 1. rcsb.org [rcsb.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. fda.gov [fda.gov]

- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. altasciences.com [altasciences.com]

- 7. fda.gov [fda.gov]

- 8. REACH, 8., TOXICOLOGICAL INFORMATION :: ReachOnline [reachonline.eu]

- 9. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of the toxicological potential of capsinoids: VIII. A 13-week toxicity study of commercial-grade dihydrocapsiate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Use of Anti-CD8A Monoclonal Antibody [8A8]

Disclaimer: The designation "8A8" is associated with several monoclonal antibodies targeting different proteins. This document provides a detailed experimental protocol for the in vitro use of a representative anti-CD8A monoclonal antibody, a common tool in immunology and cell biology research. Researchers should always consult the manufacturer's datasheet for the specific this compound clone they are using.

Introduction

The cluster of differentiation 8 (CD8) is a transmembrane glycoprotein that serves as a co-receptor for the T-cell receptor (TCR).[1] It is predominantly found on the surface of cytotoxic T lymphocytes, but also on natural killer cells, cortical thymocytes, and dendritic cells. The CD8 co-receptor is a disulfide-linked heterodimer composed of an α and a β chain.[1] During T-cell activation, the CD8α chain interacts with MHC class I molecules, which is crucial for the specific recognition of antigens and the subsequent activation of cytotoxic T-cells.[1] The anti-CD8A monoclonal antibody is a vital tool for identifying, isolating, and characterizing CD8-positive cells, and for studying their role in immune responses.

Applications: This antibody is primarily used in Flow Cytometry, Immunohistochemistry, Immunocytochemistry, Western Blotting, and Immunoprecipitation.[1][2]

Signaling Pathway of CD8 in T-Cell Activation

The CD8 co-receptor plays a critical role in T-cell activation by stabilizing the interaction between the T-cell receptor and the antigen-presenting cell. It also facilitates signal transduction by recruiting the lymphocyte-specific protein tyrosine kinase (Lck) to the TCR-CD3 complex, initiating a phosphorylation cascade that leads to T-cell activation, proliferation, and cytokine release.[1][3]

Experimental Protocols

This protocol describes the identification and quantification of CD8-positive T-lymphocytes from a sample of human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Cell lines: Jurkat (CD8 positive), HEK293T (CD8 negative control)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

Primary Antibody: Anti-CD8A (e.g., CD8 alpha (D8A8Y) Rabbit mAb) [1]* Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

PVDF membrane

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli buffer to the lysates to a final 1x concentration. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the anti-CD8A primary antibody diluted in Blocking Buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step 9).

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The expected band for CD8A is approximately 32-34 kDa. [3] Quantitative Data Summary (Example Densitometry Analysis)

| Cell Line | CD8A Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity | Normalized CD8A Expression |

| Jurkat | 85,000 | 90,000 | 0.94 |

| HEK293T | Not Detected | 92,000 | 0.00 |

References

Measuring the Biological Activity of S100A8/A9 in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S100A8 and S100A9 proteins are calcium-binding proteins that form a heterodimer known as S100A8/A9, or calprotectin. Functioning as Damage-Associated Molecular Patterns (DAMPs), they are crucial mediators in inflammatory processes and are implicated in various diseases, including cancer and autoimmune disorders. Extracellular S100A8/A9 exerts its effects by engaging cell surface receptors, primarily the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4). This interaction triggers a cascade of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which in turn modulate a wide range of cellular responses.

These application notes provide a comprehensive guide for researchers to measure the biological activity of S100A8/A9 in a cell culture setting. The "activity" of S100A8/A9 is typically quantified by assessing its downstream effects on cellular processes such as proliferation, apoptosis, migration, and cytokine production. This document outlines detailed protocols for these functional assays and provides a framework for interpreting the resulting data.

Key Signaling Pathways of S100A8/A9

The biological functions of S100A8/A9 are initiated by its binding to cell surface receptors, which subsequently activates intracellular signaling cascades. Understanding these pathways is critical for designing experiments and interpreting results.

Caption: S100A8/A9 signaling pathways.

Experimental Protocols

Measuring the activity of S100A8/A9 involves quantifying its impact on various cellular functions. Below are detailed protocols for key experiments.

Experimental Workflow Overview

The general workflow for assessing S100A8/A9 activity in cell culture involves several key stages, from cell preparation to data analysis.

Caption: General experimental workflow.

Protocol 1: Quantification of S100A8/A9 Concentration by ELISA

While not a direct measure of activity, quantifying the concentration of S100A8/A9 in cell culture supernatants is a crucial first step to correlate its presence with observed cellular effects.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins.

Materials:

-

S100A8/A9 ELISA Kit (commercially available from various suppliers)

-

Cell culture supernatant

-

Microplate reader

Procedure:

-

Prepare standards, controls, and cell culture supernatant samples according to the ELISA kit manufacturer's instructions. This typically involves dilution of the samples.

-

Add the prepared standards, controls, and samples to the wells of the microtiter plate pre-coated with an anti-S100A8/A9 antibody.

-

Incubate the plate as per the kit's protocol to allow the S100A8/A9 in the samples to bind to the immobilized antibodies.

-

Wash the wells to remove any unbound substances.

-

Add a detection antibody, which will bind to the captured S100A8/A9.

-

Wash the wells again.

-

Add a substrate solution that will react with the enzyme-conjugated detection antibody to produce a color change.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of S100A8/A9 in the samples by comparing their absorbance to the standard curve.

| Sample Type | Typical S100A8/A9 Concentration Range |

| Cell Culture Supernatant (unstimulated) | Low to undetectable |

| Cell Culture Supernatant (stimulated) | Varies depending on cell type and stimulus |

| Serum/Plasma (for comparison) | Can range from ng/mL to µg/mL |

Protocol 2: Cell Proliferation Assay (CCK-8)

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. It utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan dye, the amount of which is directly proportional to the number of living cells.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Recombinant S100A8/A9 protein

-

CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of recombinant S100A8/A9 (e.g., 0, 10, 50, 100 ng/mL). Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell proliferation rate relative to the control group.

| Treatment Group | Absorbance (450 nm) - Example Data | % Proliferation vs. Control |

| Control (0 ng/mL) | 1.2 | 100% |

| 10 ng/mL S100A8/A9 | 1.5 | 125% |

| 50 ng/mL S100A8/A9 | 1.8 | 150% |

| 100 ng/mL S100A8/A9 | 1.6 | 133% |

Protocol 3: Apoptosis Assay by Flow Cytometry

Principle: This assay uses Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated to the outer leaflet of the plasma membrane in apoptotic cells, and Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Target cell line

-

Recombinant S100A8/A9 protein

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of S100A8/A9 for a specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) - Example Data | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) - Example Data |

| Control | 5% | 2% |

| S100A8/A9 | 25% | 10% |

Protocol 4: Cell Migration Assay (Transwell Assay)

Principle: The transwell assay, also known as the Boyden chamber assay, is used to measure cell migration towards a chemoattractant.[1][2] Cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane into the lower chamber, which contains a chemoattractant.[1][2]

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Recombinant S100A8/A9 protein

-

Serum-free medium

-

Complete medium

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Pre-coat the transwell inserts if necessary for the specific cell type.

-

Starve the cells in serum-free medium for several hours before the assay.

-

Add medium containing S100A8/A9 as a chemoattractant to the lower chamber of the 24-well plate. Use serum-free medium as a negative control and complete medium as a positive control.

-

Add the cell suspension in serum-free medium to the upper chamber of the transwell insert.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

| Chemoattractant | Number of Migrated Cells per Field - Example Data |

| Negative Control | 20 |

| S100A8/A9 | 150 |

| Positive Control | 200 |

Protocol 5: Measurement of Cytokine Secretion by ELISA

Principle: Similar to the S100A8/A9 ELISA, this assay quantifies the concentration of specific cytokines (e.g., IL-6, TNF-α) secreted into the cell culture supernatant in response to S100A8/A9 stimulation.[3][4]

Materials:

-

Cytokine-specific ELISA kits (e.g., for IL-6, TNF-α)

-

Cell culture supernatant from S100A8/A9-treated cells

-

Microplate reader

Procedure:

-

Treat cells with S100A8/A9 for a specified time.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest.

-

Calculate the concentration of the secreted cytokine based on the standard curve.

| Treatment Group | IL-6 Concentration (pg/mL) - Example Data | TNF-α Concentration (pg/mL) - Example Data |

| Control | 50 | 20 |

| S100A8/A9 | 500 | 250 |

Protocol 6: Analysis of Signaling Pathway Activation by Western Blot

Principle: Western blotting is used to detect the phosphorylation and thus activation of key signaling proteins downstream of S100A8/A9, such as p38 MAPK, ERK, and NF-κB.

Materials:

-

Target cell line

-

Recombinant S100A8/A9 protein

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, anti-phospho-NF-κB p65, anti-total-NF-κB p65)

-

Secondary antibodies (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Treat cells with S100A8/A9 for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

| Time Point (minutes) | p-p38/total p38 Ratio (Fold Change) - Example Data | p-ERK/total ERK Ratio (Fold Change) - Example Data |

| 0 | 1.0 | 1.0 |

| 15 | 3.5 | 2.8 |

| 30 | 4.2 | 3.5 |

| 60 | 2.1 | 1.9 |

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the multifaceted biological activities of S100A8/A9 in cell culture. By employing these assays, researchers can effectively quantify the impact of S100A8/A9 on key cellular processes and dissect the underlying signaling mechanisms. This information is invaluable for advancing our understanding of the roles of S100A8/A9 in health and disease and for the development of novel therapeutic strategies targeting this important protein complex.

References

- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S100A8 and S100A9 Induce Cytokine Expression and Regulate the NLRP3 Inflammasome via ROS-Dependent Activation of NF-κB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The S100A8/A9 heterodimer amplifies proinflammatory cytokine production by macrophages via activation of nuclear factor kappa B and p38 mitogen-activated protein kinase in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Quantifying Gene Expression: A Focus on ANXA8

Disclaimer: The term "8A8 gene" is ambiguous and does not correspond to a single, officially recognized gene symbol. This document uses the ANXA8 (Annexin A8) gene as a representative example to illustrate the application notes and protocols for quantifying gene expression. Researchers should substitute ANXA8-specific details (e.g., primer and probe sequences) with those for their specific gene of interest.

Application Notes

Introduction to ANXA8 Gene Expression

Annexin A8 (ANXA8) is a member of the annexin family, a group of evolutionarily conserved proteins that bind to phospholipids in a calcium-dependent manner[1][2]. ANXA8 has been implicated in various cellular processes, including blood coagulation, where it may function as an anticoagulant[1][2][3]. Emerging research has highlighted the significant role of ANXA8 in oncology. Overexpression of ANXA8 has been associated with several malignancies, including acute myelocytic leukemia, ovarian cancer, pancreatic cancer, and renal cell carcinoma[1][2][4][5]. Its expression levels have been linked to tumor progression, metastasis, and patient prognosis, making it a potential biomarker and therapeutic target[2][4][5].

ANXA8 is involved in key signaling pathways that regulate cell proliferation and survival. For instance, in non-small cell lung cancer, ANXA8 has been shown to regulate cell proliferation via the EGFR-AKT-mTOR signaling pathway[2][4]. It has also been connected to the Wnt/β-catenin signaling pathway in the context of ovarian cancer[6]. Given its role in cancer pathology, the accurate quantification of ANXA8 gene expression is crucial for both basic research and clinical applications, including drug development and diagnostics.

This document provides detailed protocols for three common techniques used to quantify gene expression: Quantitative Polymerase Chain Reaction (qPCR), Northern Blotting, and In Situ Hybridization (ISH).

Data Presentation

Quantitative data for ANXA8 expression should be presented in a clear and organized manner to facilitate comparison between different samples or conditions. Tables are an effective way to summarize these findings.

Table 1: Relative Quantification of ANXA8 mRNA Expression in Human Cancer Cell Lines via qPCR

| Cell Line | Cancer Type | Normalized ANXA8 Expression (Fold Change vs. Normal Tissue) | Standard Deviation | P-value |

| A549 | Non-Small Cell Lung Cancer | 8.2 | ± 0.7 | < 0.01 |

| PANC-1 | Pancreatic Cancer | 12.5 | ± 1.1 | < 0.001 |

| OVCAR-3 | Ovarian Cancer | 15.3 | ± 1.4 | < 0.001 |

| 769-P | Renal Cell Carcinoma | 6.8 | ± 0.5 | < 0.01 |

| BEAS-2B | Normal Bronchial Epithelium | 1.0 (Reference) | ± 0.1 | - |

Note: Data presented are hypothetical and for illustrative purposes only.

Mandatory Visualization

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

Caption: EGFR-AKT-mTOR signaling pathway and its proposed regulation of ANXA8.

Caption: Experimental workflow for quantifying gene expression using qPCR.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR)

This protocol is the most widely used method for quantifying gene expression levels due to its high sensitivity, specificity, and broad dynamic range.

1.1. Materials and Reagents:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

RNase-free water, tubes, and pipette tips

-

Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System)

-

SYBR Green qPCR Master Mix

-

qPCR-grade water

-

Forward and reverse primers for ANXA8 and a reference gene (e.g., GAPDH, ACTB).

-

qPCR instrument (e.g., ABI 7900HT)

-

Optical qPCR plates and seals

1.2. Procedure:

Step 1: Total RNA Extraction

-

Harvest cells or tissue samples.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Elute RNA in RNase-free water.

-

Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Step 2: First-Strand cDNA Synthesis

-

In an RNase-free tube, combine 1 µg of total RNA, oligo(dT) primers, and dNTPs.

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Add reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.

-

Incubate according to the kit's protocol (e.g., 50°C for 50 minutes, followed by 70°C for 15 minutes to inactivate the enzyme)[8].

-

The resulting cDNA can be stored at -20°C.

Step 3: qPCR Reaction

-

Prepare a master mix for the number of reactions required (including no-template controls) in a sterile microcentrifuge tube on ice. For a single 20 µL reaction:

-

10 µL 2x SYBR Green qPCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

3 µL qPCR-grade water

-

-

Aliquot 15 µL of the master mix into each well of a qPCR plate.

-

Add 5 µL of diluted cDNA (e.g., 10-50 ng) to the appropriate wells.

-

Seal the plate securely with an optical seal.

-

Centrifuge the plate briefly to collect contents at the bottom of the wells.

-

Run the plate in a qPCR instrument with a program similar to the following:

1.3. Data Analysis:

-

Determine the cycle threshold (Ct) value for ANXA8 and the reference gene in each sample.

-

Calculate the ΔCt for each sample: ΔCt = Ct(ANXA8) - Ct(Reference Gene).

-

Calculate the ΔΔCt: ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample).

-

Calculate the fold change in expression: Fold Change = 2^(-ΔΔCt).

Protocol 2: Northern Blotting

Northern blotting allows for the visualization of mRNA size and the detection of splice variants, providing more than just quantitative data.

2.1. Materials and Reagents:

-

Total RNA (10-20 µg per lane)

-

Formaldehyde, Formamide, MOPS buffer

-

Agarose

-

Nylon membrane (e.g., Hybond-N)

-

20x SSC buffer

-

UV cross-linker

-

Hybridization buffer (e.g., QuikHyb)

-

ANXA8-specific probe (radiolabeled or DIG-labeled)

-

Wash buffers (low and high stringency)

-

Detection reagents (X-ray film or chemiluminescent imager)

2.2. Procedure:

Step 1: Denaturing Gel Electrophoresis

-

Prepare a 1.2% agarose gel with formaldehyde in 1x MOPS running buffer[10][11].

-

Denature 10-20 µg of total RNA per sample by heating at 65°C for 15 minutes in a loading buffer containing formamide and formaldehyde, then chill on ice[10][12].

-

Load samples onto the gel and run electrophoresis in 1x MOPS buffer until the dye front has migrated sufficiently[11].

Step 2: RNA Transfer

-

Transfer the RNA from the gel to a nylon membrane overnight using capillary transfer with 10x or 20x SSC buffer[8][10].

-

After transfer, rinse the membrane in 2x SSC and fix the RNA to the membrane by UV cross-linking[8].

Step 3: Probe Hybridization

-

Prepare an ANXA8-specific DNA or RNA probe. This is typically done by PCR or in vitro transcription, incorporating labeled nucleotides (e.g., ³²P-dCTP or DIG-UTP).

-

Prehybridize the membrane in hybridization buffer at 42°C or 68°C (depending on the buffer) for at least 30 minutes[8][13].

-

Denature the labeled probe by boiling, then add it to the hybridization buffer.

-

Incubate the membrane with the probe solution overnight at the appropriate temperature with constant agitation[8][10].

Step 4: Washing and Detection

-

Wash the membrane to remove the unbound probe. This typically involves a series of washes with increasing stringency (lower salt concentration, higher temperature)[10][13].

-

For radiolabeled probes, expose the membrane to X-ray film or a phosphorimager screen.

-

For non-radioactive probes (e.g., DIG-labeled), perform immunological detection using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by incubation with a chemiluminescent substrate[8].

-

Image the resulting bands. The intensity of the band corresponding to ANXA8 mRNA is proportional to its expression level.

Protocol 3: In Situ Hybridization (ISH)

ISH is a powerful technique for visualizing gene expression within the spatial context of tissues or cells.

3.1. Materials and Reagents:

-

Paraffin-embedded or frozen tissue sections on slides

-

Deparaffinization solutions (Xylene, Ethanol series)

-

Proteinase K

-

Hybridization buffer (containing formamide)

-

DIG-labeled antisense RNA probe for ANXA8

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for colorimetric detection

-

Mounting medium

3.2. Procedure:

Step 1: Tissue Preparation

-

Deparaffinize tissue sections by washing in xylene, followed by rehydration through a graded ethanol series (100%, 95%, 70%) and finally in PBS.

-

Permeabilize the tissue by incubating with Proteinase K. The time and concentration must be optimized for the specific tissue type.

-

Post-fix the sections (e.g., in 4% paraformaldehyde) to preserve morphology.

Step 2: Probe Hybridization

-

Prepare a DIG-labeled antisense RNA probe for ANXA8 via in vitro transcription from a linearized plasmid containing the ANXA8 cDNA sequence[14]. A sense probe should be used as a negative control.

-

Apply hybridization buffer to the tissue sections and prehybridize for 1-2 hours at a specific temperature (e.g., 65°C)[15].

-

Denature the DIG-labeled probe (e.g., 95°C for 2 min) and dilute it in fresh hybridization buffer.

-

Replace the prehybridization solution with the probe-containing solution, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C[15].

Step 3: Post-Hybridization Washes and Detection

-

Perform a series of stringent washes (e.g., using SSC and formamide-containing buffers at 65°C) to remove non-specifically bound probe[15].

-

Block non-specific antibody binding sites by incubating the slides in a blocking solution (e.g., containing sheep serum) for at least 1 hour[15][16].

-

Incubate the slides with an anti-DIG-AP antibody (e.g., 1:1500 dilution) overnight at 4°C[15].

-

Wash the slides extensively to remove unbound antibody.

-

Equilibrate the slides in a detection buffer (e.g., Tris pH 9.5, NaCl, MgCl₂).

-

Incubate the slides with the NBT/BCIP colorimetric substrate in the dark. Monitor the color development (purple precipitate) under a microscope.

-

Stop the reaction by washing in PBS. Counterstain if desired (e.g., with Nuclear Fast Red).

-

Dehydrate the slides through an ethanol series, clear with xylene, and mount with a permanent mounting medium. The presence of the purple precipitate indicates the location of ANXA8 mRNA expression.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. ANXA8 annexin A8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Annexin A protein family: Focusing on the occurrence, progression and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential prognostic and therapeutic value of ANXA8 in renal cell carcinoma: based on the comprehensive analysis of annexins family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interference with ANXA8 inhibits the malignant progression of ovarian cancer by suppressing the activation of the Wnt/β-catenin signaling pathway via UCHL5 | Aging [aging-us.com]

- 7. origene.com [origene.com]

- 8. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 9. diacomp.org [diacomp.org]

- 10. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Northern Blot [protocols.io]

- 12. med.emory.edu [med.emory.edu]

- 13. gladstone.org [gladstone.org]

- 14. zfin.org [zfin.org]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. faculty.ucr.edu [faculty.ucr.edu]

Application Notes and Protocols for Anti-HaloTag® Monoclonal Antibody [28A8]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of the anti-HaloTag® monoclonal antibody [28A8] in Western Blotting (WB) and a general protocol for Immunohistochemistry (IHC). The HaloTag® is a protein fusion tag derived from a bacterial haloalkane dehalogenase, designed to form a covalent bond with specific ligands. This antibody allows for the specific detection of HaloTag®-fusion proteins.

Antibody Information

| Property | Specification |

| Antibody Name | Anti-HaloTag® Monoclonal Antibody |

| Clone ID | 2this compound |

| Host Species | Mouse |

| Isotype | IgG1 |

| Specificity | Recognizes the HaloTag® protein derived from Rhodococcus rhodochrous. |

| Applications | Western Blotting (validated). Immunohistochemistry (protocol provided as a general guide, requires optimization). |

| Purification | Protein A purified |

| Storage Buffer | PBS, 50% glycerol, 0.09% sodium azide |

| Storage | Store at -20°C. Stable for one year. |

Data Presentation: Recommended Dilutions and Conditions

The following tables summarize the recommended starting conditions for Western Blotting and provide a general guideline for Immunohistochemistry. Optimization by the end-user is recommended for best results.

Table 1: Western Blot (WB) Conditions

| Parameter | Recommendation | Notes |

| Starting Dilution | 1:500 | A titration from 1:200 to 1:2,000 is recommended for optimization.[1][2][3] |

| Positive Control | Cell lysate from HEK293T cells transiently expressing a HaloTag® fusion protein.[4][5] | Purified recombinant HaloTag® protein can also be used to test sensitivity.[4][5] |

| Negative Control | Lysate from untransfected cells.[4][5] | |

| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C.[1][2][3] | Overnight incubation at 4°C with gentle shaking is often recommended.[1][2][3] |

| Blocking Buffer | 5% w/v non-fat dry milk in 1x PBS with 0.075% Tween® 20.[1][2][3] | |

| Secondary Antibody | Goat anti-mouse IgG conjugated to a reporter (e.g., HRP, Alexa Fluor®). | A dilution of 1:1,000 was used in validation experiments with an Alexa Fluor® 647 conjugate.[3][4][5] |

Table 2: General Immunohistochemistry (IHC) Conditions (for user optimization)

| Parameter | General Guideline | Notes |

| Starting Dilution | 1:50 - 1:300 | This is a general starting range and requires optimization. |

| Positive Control | Tissue known to express the HaloTag®-fusion protein (e.g., from a transgenic animal model or xenograft). | |

| Negative Control | Tissue from a wild-type animal or tissue not expressing the fusion protein. | |

| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is a common starting point. | The optimal method needs to be determined empirically. |

| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C.[6] | Overnight incubation at 4°C is often preferred to reduce background.[7] |

| Blocking Solution | 3% BSA or 5-10% normal goat serum in PBS. | The serum should be from the same species as the secondary antibody.[7] |

| Detection System | Polymer-based detection system or avidin-biotin complex (ABC) method with an appropriate secondary antibody. |

Experimental Protocols

Western Blot Protocol

This protocol is based on the manufacturer's recommendations for the anti-HaloTag® antibody [2this compound].[1][2][3]

A. Sample Preparation

-